molecular formula C24H22ClF3O3 B1252677 (R)-flufenprox

(R)-flufenprox

Cat. No.: B1252677
M. Wt: 450.9 g/mol
InChI Key: RURQAJURNPMSSK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Flufenprox is a synthetic pyrethroid insecticide characterized by its unique stereochemistry at the C1 position of the acyl moiety, where the R configuration is critical for its bioactivity . Its IUPAC name is rac-1-(4-chlorophenoxy)-3-{[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene (C24H22ClF3O3) . As a fourth-generation nonester pyrethroid, it exhibits enhanced photostability and neurotoxic effects against lepidopteran pests . Its mechanism involves disrupting voltage-gated sodium channels in insect neurons, leading to paralysis and death .

Properties

Molecular Formula

C24H22ClF3O3

Molecular Weight

450.9 g/mol

IUPAC Name

1-chloro-4-[3-[[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3/t23-/m0/s1

InChI Key

RURQAJURNPMSSK-QHCPKHFHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Esfenvalerate

  • Structural Similarities: Both (R)-flufenprox and esfenvalerate contain a trifluoromethyl group and a phenoxybenzyl backbone. However, esfenvalerate has an S configuration at C1, whereas (R)-flufenprox adopts the R configuration, a rare feature among pyrethroids .
  • Activity Spectrum :
    • (R)-Flufenprox: Highly effective against lepidopterans (e.g., Spodoptera spp.) but less active against dipterans .
    • Esfenvalerate: Broad-spectrum efficacy, including dipterans and coleopterans, due to its optimized stereochemistry .
  • Stability : (R)-Flufenprox demonstrates superior photostability compared to esfenvalerate, making it suitable for outdoor applications .

Cypermethrin

  • Structural Differences: Cypermethrin lacks the trifluoromethyl group but includes a cyano substituent at the α-carbon.
  • Generational Classification : Cypermethrin is a second-generation pyrethroid with mixed cis-trans isomers, resulting in variable efficacy and lower photostability .
  • Target Pests : While cypermethrin targets a broader range of pests (e.g., aphids, mites), (R)-flufenprox is specialized for lepidopterans .

Fluvalinate (Tau-Fluvalinate)

  • Functional Similarity : Both compounds are used in agricultural and veterinary pest control .
  • Chirality : Tau-fluvalinate has a cis configuration , enhancing its acaricidal activity against mites, whereas (R)-flufenprox’s R configuration optimizes lepidopteran toxicity .
  • Environmental Persistence : (R)-Flufenprox degrades faster in soil, reducing ecological residue risks compared to fluvalinate .

Comparative Data Table

Parameter (R)-Flufenprox Esfenvalerate Cypermethrin Tau-Fluvalinate
Chemical Class Nonester pyrethroid Ester pyrethroid Ester pyrethroid Ester pyrethroid
Generation 4th 3rd 2nd 3rd
Key Substituent Trifluoromethyl α-Cyano α-Cyano Chlorine
Chirality (C1) R configuration S configuration Mixed isomers Cis configuration
Primary Target Pests Lepidoptera Lepidoptera, Diptera Aphids, Mites Mites, Bees
Photostability High Moderate Low Moderate
Half-Life in Soil 7–14 days 10–30 days 30–60 days 20–40 days
Mammalian Toxicity Low (LD50 >5000 mg/kg) Moderate (LD50 300 mg/kg) High (LD50 250 mg/kg) Low (LD50 4500 mg/kg)

Data compiled from .

Research Findings and Mechanistic Insights

  • Chirality-Activity Relationship : The R configuration in (R)-flufenprox enhances binding to insect sodium channels, whereas S isomers (common in most pyrethroids) favor mammalian off-target effects .
  • Resistance Management : (R)-Flufenprox shows lower cross-resistance in pyrethroid-resistant pests compared to cypermethrin, attributed to its unique stereochemistry .
  • Synergistic Formulations: Combinations with neonicotinoids (e.g., imidacloprid) improve efficacy against resistant Helicoverpa armigera strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-flufenprox
Reactant of Route 2
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